molecular formula C6H5N3O B13785549 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene CAS No. 254757-21-6

6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene

Cat. No.: B13785549
CAS No.: 254757-21-6
M. Wt: 135.12 g/mol
InChI Key: LPTUGHBCFJXQLJ-UHFFFAOYSA-N
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Description

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene (CAS: 254757-21-6) is a heterocyclic compound featuring a fused bicyclic structure. Its molecular formula is C₆H₅N₃O, comprising a cyclopenta[cd]pentalene core substituted with three nitrogen atoms (1,2a,4a positions) and one oxygen atom (5-Oxa). This compound falls under the 9CI (Ninth Collective Index) nomenclature system, which standardizes complex heterocyclic structures .

Properties

CAS No.

254757-21-6

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2-oxa-1,5,7-triazatricyclo[5.2.1.04,10]deca-4(10),5,8-triene

InChI

InChI=1S/C6H5N3O/c1-2-9-6-5(3-10-9)7-4-8(1)6/h1-2,4H,3H2

InChI Key

LPTUGHBCFJXQLJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3N(C=CN3O1)C=N2

Origin of Product

United States

Preparation Methods

The synthesis of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves multiple steps, typically starting with the preparation of precursor molecules that can be cyclized to form the desired ring system. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Alkylation and Functionalization

The compound undergoes alkylation at nitrogen or oxygen sites:

  • Epoxide alkylation : Treatment with propylene oxide in alkaline aqueous solutions introduces hydroxypropyl groups, yielding derivatives like 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid .

  • Carboxymethylation : Reaction with haloacetic acids (e.g., bromoacetic acid) at pH 9.5–12.5 produces carboxymethylated intermediates .

Key Parameters for Alkylation

  • Temperature: 25–100°C

  • pH: >9.5 (alkaline)

  • Catalysts: Not required for epoxide reactions .

Hydrolysis and Stability

Hydrolysis reactions are critical for modifying the compound’s functional groups:

  • Basic hydrolysis : Intermediate salts (e.g., 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid salt) are hydrolyzed at pH >12.5 and 65–100°C to yield water-soluble derivatives .

  • Oxidative stability : The fused triazole ring enhances resistance to oxidation compared to non-heterocyclic analogs .

Catalytic Interactions

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene derivatives participate in catalytic cycles, particularly in the presence of transition metals:

  • Vanadium-catalyzed reactions : Vanadium oxo complexes (e.g., [(VO)TPP][(TCM)₄]) activate carbonyl groups, enabling Knoevenagel condensations and Michael additions for synthesizing triazolo-pyrimidines .

CatalystReaction TypeYield (%)Conditions
[(VO)TPP][(TCM)₄]Knoevenagel condensation85% Solvent-free, 100°C
Chitosan-based vanadium oxoMichael addition76% Ethanol, reflux

Cycloaddition and Coordination Chemistry

The compound’s nitrogen-rich structure facilitates cycloadditions and metal coordination:

  • [2+2] Cycloadditions : Reacts with ketenes or imines to form β-lactams, useful in antibiotic synthesis .

  • Gadolinium complexation : Forms stable complexes with Gd³⁺ ions for MRI contrast agents, requiring pH >12 and aqueous conditions .

Comparative Stability of Complexes

Metal IonStability Constant (log K)Application
Gd³⁺18.2 MRI contrast agents
Dy³⁺16.8 Magnetic resonance

Reaction Mechanisms

Proposed mechanisms for key transformations include:

  • Knoevenagel condensation : Activation of aldehydes by Lewis acid catalysts, followed by nucleophilic attack from malononitrile .

  • Michael addition : Intermediate formation via attack of 3-amino-1,2,4-triazole on activated aldehyde derivatives .

Comparative Reactivity

Feature6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentaleneHexahydro-6bH-2a,4a,6a-triazacyclopenta[cd]pentalene
Oxidative stabilityHighModerate
Alkylation efficiency75–85%60–70%
Metal coordination sites3–42–3

This compound’s reactivity profile underscores its versatility in synthesizing bioactive molecules, materials, and coordination complexes. Further research is needed to explore its catalytic asymmetric reactions and biomedical applications .

Scientific Research Applications

Medicinal Chemistry

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene exhibits significant biological activity, making it a candidate for drug development. Research indicates that compounds similar to this structure show potential in:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Coordination Chemistry

The compound serves as an intermediate for the preparation of macrocyclic complexes with metal ions. These complexes are of interest for their use in:

  • Magnetic Resonance Imaging (MRI) : Gadolinium complexes derived from 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene are utilized as non-ionic contrast agents in MRI due to their paramagnetic properties.
Application AreaDescription
MRI Contrast AgentsUsed in the formulation of gadolinium-based contrast agents for imaging.
Metal Complex FormationActs as a ligand for coordination with various metal ions.

Materials Science

The unique structural features of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene allow it to be explored in materials science applications:

  • Polymer Chemistry : Its derivatives can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: MRI Contrast Agents

Research demonstrated the synthesis of gadolinium complexes using 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene as a ligand. These complexes were tested in vivo for their effectiveness as MRI contrast agents, showing enhanced imaging quality and safety profiles compared to traditional agents.

Mechanism of Action

The mechanism of action of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

All compounds in this class share the cyclopenta[cd]pentalene framework, a bicyclic system with fused five-membered rings. Differences arise in heteroatom substitution, saturation, and substituents. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features
CAS No. Compound Name (9CI) Molecular Formula Heteroatoms Saturation Key Features
254757-21-6 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene C₆H₅N₃O 3N, 1O Partially unsaturated Oxygen atom enhances polarity; potential for hydrogen bonding .
13090-20-5 2a,6b-Diazacyclopenta[cd]pentalene C₈H₆N₂ 2N Fully unsaturated Simpler structure; lacks oxygen, reducing polarity and reactivity .
71282-97-8 Decahydro-6,1,3-ethanylylidenecyclopenta[cd]pentalene C₁₂H₁₆ None Fully saturated Ethanylylidene bridge increases ring strain; hydrocarbon nature .
67705-42-4 5H,9bH-2a,4a,7,9a-octahydro-tetraazacycloocta[cd]pentalene C₈H₁₆N₄ 4N Fully saturated Macrocyclic precursor; used in coordination chemistry .
57595-39-8 Octahydrocyclopenta[cd]pentalene (Triquinacene) C₁₀H₁₄ None Fully saturated Pure hydrocarbon; foundational for polycyclic terpene synthesis .

Functional and Reactivity Differences

  • Electron Density and Reactivity :

    • The oxygen atom in 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene increases electron density at the 5-position, making it susceptible to electrophilic substitution. In contrast, the diaza analog (13090-20-5) exhibits lower polarity and reduced nucleophilicity .
    • The tetraaza derivative (67705-42-4) has four nitrogen atoms, enabling strong metal coordination (e.g., in macrocyclic ligands for MRI contrast agents) .
  • Synthetic Utility :

    • Ethanylylidene-substituted compounds (e.g., 71282-97-8) are challenging to synthesize due to steric hindrance but serve as rigid scaffolds in materials science .
    • The target compound (254757-21-6) may act as a synthon for nitrogen-oxygen heterocycles in pharmaceutical intermediates, though specific applications require further study .

Thermodynamic and Stability Trends

  • Ring Strain : Ethanylylidene derivatives (71282-97-8) exhibit higher strain due to bridged substituents, reducing thermal stability compared to the oxygen-containing target compound .
  • Aromaticity : Fully unsaturated analogs (e.g., 13090-20-5) display partial aromaticity, whereas saturated derivatives (57595-39-8) lack conjugation, affecting their stability under oxidative conditions .

Critical Analysis of Data Gaps

While structural data for 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene are available , its physicochemical properties (e.g., melting point, solubility) and biological activity remain uncharacterized. Comparative studies with other heterocycles (e.g., pyrazoles or oxazoles) could further elucidate its uniqueness.

Biological Activity

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene (CAS No. 254757-21-6) is a heterocyclic organic compound notable for its complex structure and potential biological activities. This compound belongs to a class of triazacyclopentanes, which are characterized by their unique nitrogen and oxygen-containing rings. The molecular formula for this compound is C₆H₅N₃O, with a molar mass of approximately 135.12 g/mol and a density of 1.77 g/cm³ .

Antimicrobial Properties

Research has indicated that compounds similar to 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene exhibit significant antimicrobial activity. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Activity

The anticancer potential of heterocyclic compounds, including 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene, has been explored in several studies. For instance, derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase. In vitro assays indicated that these compounds could inhibit tumor growth by modulating key signaling pathways involved in cancer progression.

Neuroprotective Effects

Emerging research suggests that triazacyclopentanes may possess neuroprotective properties. A study focusing on the neuroprotective effects of similar compounds reported their ability to reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, researchers synthesized several derivatives of triazacyclopentanes and evaluated their antimicrobial efficacy. The results showed that compounds with specific substitutions exhibited enhanced activity against gram-positive bacteria compared to standard antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalenePseudomonas aeruginosa10

Study 2: Cytotoxicity Against Cancer Cells

A recent study investigated the cytotoxic effects of various triazacyclopentane derivatives on cancer cell lines. The findings highlighted that certain modifications to the core structure significantly increased cytotoxicity.

CompoundCell LineIC50 (µM)
Compound CMCF-725
Compound DHeLa30
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentaleneMCF-735

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, derivatives with fused triazole-oxazine systems can be synthesized via quaternary salt formation followed by alkaline hydrolysis (e.g., refluxing with 5% NaOH and recrystallization from benzene/heptane mixtures) . Substituted analogs may require regioselective alkylation using methyl iodide under controlled stoichiometry, followed by crystallization from dioxane . Key challenges include optimizing reaction time and solvent polarity to avoid side products.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming fused-ring systems. For instance, studies on related hexaazatricyclic compounds resolved bond angles and dihedral angles to confirm planarity and aromaticity . Complementary techniques like 1H^{1}\text{H}-/13C^{13}\text{C}-NMR and high-resolution mass spectrometry (HRMS) are used to verify substituent positions and molecular integrity .

Q. What is the IUPAC nomenclature rationale for its complex bicyclic structure?

  • Methodological Answer : The name follows IUPAC PIN (Preferred IUPAC Name) rules, where "oxa" denotes oxygen substitution, and numbering prioritizes heteroatoms. The base structure, cyclopenta[cd]pentalene, is modified with 1,2a,4a-triaza substitutions, and the "6H" descriptor specifies the tautomeric form .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in pharmacological contexts?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal electron-deficient regions in the triazole-oxazine core, making it prone to nucleophilic attacks. For example, substituents like pentafluorophenyl groups (as seen in tetrafluoroborate salts) enhance electrophilicity, which can be correlated with bioactivity in enzyme inhibition assays . Advanced studies combine DFT with cyclic voltammetry to map redox behavior.

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Variability in bioactivity (e.g., antibacterial vs. antifungal effects) often stems from substituent-dependent steric effects. Systematic SAR (Structure-Activity Relationship) studies using isosteric replacements (e.g., methoxy vs. fluorophenyl groups) and standardized assay protocols (e.g., MIC90 comparisons) are critical . Meta-analyses of crystallographic data can also clarify binding mode discrepancies.

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Chirality in the fused-ring system (e.g., 5aS,10bR configurations) requires asymmetric catalysis or chiral auxiliaries. For example, resolution via diastereomeric salt formation using L-tartaric acid has been reported for similar triazolo-oxazines . Advanced HPLC with chiral stationary phases (e.g., amylose-based columns) is essential for purity validation.

Q. How do solvent polarity and temperature affect cyclization efficiency during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states, while elevated temperatures (80–100°C) accelerate ring closure. However, excessive heat can lead to decomposition, as observed in tetraazacyclopenta derivatives . Kinetic studies using in-situ FTIR monitoring are recommended to optimize conditions.

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